molecular formula C8H8BrNO2 B13635907 2-(4-Bromo-6-methylpyridin-2-yl)acetic acid

2-(4-Bromo-6-methylpyridin-2-yl)acetic acid

Cat. No.: B13635907
M. Wt: 230.06 g/mol
InChI Key: IVAVULBBXFBBCW-UHFFFAOYSA-N
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Description

2-(4-Bromo-6-methylpyridin-2-yl)acetic acid is an organic compound with the molecular formula C8H8BrNO2. It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains a bromine atom and a methyl group attached to the pyridine ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-6-methylpyridin-2-yl)acetic acid typically involves the bromination of 6-methylpyridine followed by the introduction of an acetic acid moiety. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-6-methylpyridin-2-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

2-(4-Bromo-6-methylpyridin-2-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Bromo-6-methylpyridin-2-yl)acetic acid depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved vary based on the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-6-methylpyridin-2-yl)acetic acid
  • 2-(4-Fluoro-6-methylpyridin-2-yl)acetic acid
  • 2-(4-Iodo-6-methylpyridin-2-yl)acetic acid

Uniqueness

2-(4-Bromo-6-methylpyridin-2-yl)acetic acid is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogenated derivatives may not. This makes it a valuable compound in synthetic chemistry and various research applications .

Properties

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

IUPAC Name

2-(4-bromo-6-methylpyridin-2-yl)acetic acid

InChI

InChI=1S/C8H8BrNO2/c1-5-2-6(9)3-7(10-5)4-8(11)12/h2-3H,4H2,1H3,(H,11,12)

InChI Key

IVAVULBBXFBBCW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)CC(=O)O)Br

Origin of Product

United States

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